![molecular formula C12H14N2O3 B1517894 6-Ethyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 1096855-21-8](/img/structure/B1517894.png)
6-Ethyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Overview
Description
“6-Ethyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid” is a heterocyclic organic compound that consists of a five-membered oxazole ring fused to a six-membered pyridine ring. It has a molecular weight of 234.25 g/mol .
Molecular Structure Analysis
The molecular structure of this compound includes a five-membered oxazole ring fused to a six-membered pyridine ring. The InChI code is1S/C12H14N2O3/c1-3-5-9-10-8 (12 (15)16)6-7 (4-2)13-11 (10)17-14-9/h6H,3-5H2,1-2H3, (H,15,16)
. Physical And Chemical Properties Analysis
This compound is a white to off-white powder that is soluble in water, ethanol, and DMSO.Scientific Research Applications
Synthesis and Characterization
Oxazolo[5,4-b]pyridines and their derivatives are synthesized through various methods, contributing significantly to the field of organic chemistry. For instance, the synthesis of oxazolo[5,4-b]pyridines by heating iminophosphoranes and alkylideneoxazol-5(4H)-ones demonstrates the compound's potential in facilitating new synthetic pathways (Gelmi et al., 1992). Similarly, the development of new synthesis protocols for pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines from related precursors highlights the versatility of these compounds in generating diverse heterocyclic structures with potential applications in material science and pharmaceutical research (El‐Kazak & Ibrahim, 2013).
Antimicrobial Activity
The antimicrobial properties of oxazolo[5,4-b]pyridine derivatives have been extensively studied. Research demonstrates that these compounds exhibit significant activity against various bacterial and fungal strains, making them valuable in the development of new antimicrobial agents. For example, the synthesis and antibacterial activity evaluation of 2,6-bis(6-substituted-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl)pyridine derivatives revealed promising activity against Escherichia coli and Pseudomonas aeruginosa, indicating their potential use in addressing antibiotic resistance (Xiao et al., 2014).
Safety and Hazards
properties
IUPAC Name |
6-ethyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-3-5-9-10-8(12(15)16)6-7(4-2)13-11(10)17-14-9/h6H,3-5H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZIWYBYPFIIEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC2=NC(=CC(=C12)C(=O)O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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